2-(2-furoyl)-N-methylhydrazinecarbothioamide
Overview
Description
2-(2-furoyl)-N-methylhydrazinecarbothioamide is an organic compound that features a furan ring, a hydrazinecarbothioamide group, and a methyl group
Mechanism of Action
Target of Action
The primary target of 2-(2-furoyl)-N-methylhydrazinecarbothioamide is the Proteinase-activated receptor-2 (PAR2) . PAR2 receptors are expressed in immune cells of both the innate and adaptive immune systems and have been shown to play a role in several peripheral inflammatory conditions .
Mode of Action
The compound interacts with its target, the PAR2 receptor, through a series of complex biochemical reactions . These compounds exhibited competitive inhibition for the binding of a high-affinity radiolabelled PAR2-ligand . The interaction results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
The compound affects the biochemical pathways associated with the PAR2 receptor . Furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate. 5-Hydroxymethylfurfural (HMF) is converted, via 2,5-furandicarboxylic acid, into 2-furoic acid . The enzymes in these HMF/furfural degradation pathways are encoded by eight hmf genes .
Result of Action
It is known that the compound’s interaction with the par2 receptor can lead to various physiological effects, potentially including anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 2-furoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-furoyl)-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Corresponding amines and hydrazines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(2-furoyl)-N-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Contains a furan ring and a carboxylic acid group.
2-Furoyl chloride: Contains a furan ring and an acyl chloride group.
N-methylhydrazinecarbothioamide: Contains a hydrazinecarbothioamide group with a methyl substituent
Uniqueness
2-(2-furoyl)-N-methylhydrazinecarbothioamide is unique due to the combination of its furan ring and hydrazinecarbothioamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(furan-2-carbonylamino)-3-methylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-7(13)10-9-6(11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)(H2,8,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJBTZNSLZVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.